molecular formula C7H16N2 B1427815 N-(2-amino-2-methylpropyl)cyclopropanamine CAS No. 1247812-41-4

N-(2-amino-2-methylpropyl)cyclopropanamine

Cat. No.: B1427815
CAS No.: 1247812-41-4
M. Wt: 128.22 g/mol
InChI Key: KANTYKBPHZJYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-methylpropyl)cyclopropanamine: is an organic compound with the molecular formula C7H16N2 It is a cyclopropane derivative with an amino group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines. One common method is the reductive amination of cyclopropanecarboxaldehyde with 2-amino-2-methylpropanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of more saturated amines.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-amino-2-methylpropyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding protein-ligand interactions.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the development of new materials with desired characteristics.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropane ring and an amino group.

    2-Aminocyclopropanecarboxylic acid: Contains an amino group and a carboxylic acid group on the cyclopropane ring.

    N-(2-aminoethyl)cyclopropanamine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(2-amino-2-methylpropyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a branched amino group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-cyclopropyl-2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2,8)5-9-6-3-4-6/h6,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANTYKBPHZJYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-2-methylpropyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2-amino-2-methylpropyl)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-(2-amino-2-methylpropyl)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-(2-amino-2-methylpropyl)cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-(2-amino-2-methylpropyl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-(2-amino-2-methylpropyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.